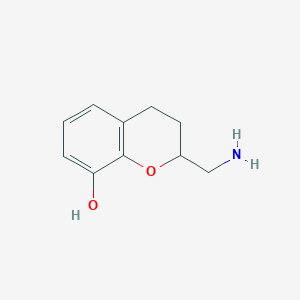

2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol |

InChI |

InChI=1S/C10H13NO2/c11-6-8-5-4-7-2-1-3-9(12)10(7)13-8/h1-3,8,12H,4-6,11H2 |

InChI Key |

FIEPEINVYFDAPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)OC1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol typically involves the following steps:

Formation of the Chromene Backbone: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative with an aldehyde or ketone, under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the chromene is reacted with formaldehyde and a primary or secondary amine.

Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective oxidation or hydroxylation reactions.

Industrial Production Methods

Industrial production of 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via multi-component reactions or functionalization of preformed chromene scaffolds :

-

Pechmann Cyclization : Base-mediated condensation of phenols with β-keto esters forms the chromene backbone . For example, bromomethyl coumarins (precursors) are generated via Pechmann cyclization using phenols and 4-bromoethyl acetoacetate .

-

Nucleophilic Substitution : The aminomethyl group is introduced via substitution reactions. For instance, bromomethyl intermediates react with ammonia or amines under basic conditions .

Table 1: Key Synthetic Steps for Analogous Chromenes

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Chromene backbone formation | H₂SO₄, β-keto ester, phenol | 70–85 | |

| Bromomethylation | PBr₃, DCM, 0°C | 65 | |

| Aminomethyl introduction | NH₃, K₂CO₃, acetone, reflux | 58 |

Functionalization Reactions

The aminomethyl and hydroxyl groups enable diverse transformations:

Aminomethyl Group Reactivity

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines.

-

Michael Addition : Participates in conjugate additions to α,β-unsaturated carbonyls .

Hydroxyl Group Reactivity

-

Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) .

-

Etherification : Alkylated with alkyl halides under basic conditions .

-

Oxidation : Converts to quinones using strong oxidants like KMnO₄ .

Catalytic Modifications

-

Copper-Catalyzed Coupling : Forms C–N bonds with aryl halides (e.g., Ullmann-type reactions) .

-

DBU-Mediated Cyclization : Facilitates intramolecular cyclization to fused heterocycles .

Example Reaction Pathway:

-

Substrate activation : DBU deprotonates the hydroxyl group, enhancing nucleophilicity .

-

Cyclization : Intramolecular attack by the aminomethyl group forms a six-membered ring .

-

Elimination : Loss of water yields the fused chromene derivative .

Degradation and Stability

-

Acidic Hydrolysis : The chromene ring opens under strong acidic conditions (e.g., HCl, reflux), yielding phenolic and aldehyde fragments .

-

Oxidative Degradation : Ozonolysis cleaves the dihydrochromene ring to form dicarbonyl compounds .

Table 2: Comparative Bioactivity of Chromene Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| 2-Amino-4H-chromene | AChE | 0.12 | |

| 8-Hydroxy-4H-chromene | β-Secretase | 1.8 |

Mechanistic Insights from Analogous Systems

-

Electrophilic Aromatic Substitution : The hydroxyl group directs electrophiles to the ortho/para positions .

-

Tandem Reactions : Sequential Michael addition and cyclization form polycyclic structures (e.g., chromeno[3,4-b]xanthones) .

Key Challenges and Unresolved Questions

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : A library of chromene derivatives was tested against human tumor cells using the MTT assay. The results demonstrated that certain derivatives could inhibit cell growth effectively, with IC50 values often below 1 μM for the most active compounds .

- Mechanism of Action : The anticancer activity is attributed to mechanisms such as apoptosis induction and cell-cycle arrest. Specifically, halogenated derivatives showed enhanced potency, indicating that structural modifications can significantly impact their efficacy .

| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 (Breast) | <1 | Apoptosis |

| Compound 2 | HCT-116 (Colon) | 5 | Cell-Cycle Arrest |

| Compound 3 | HepG2 (Liver) | 3 | Apoptosis Induction |

1.2 Neuroprotective Effects

Another promising application of 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol is in neuroprotection. Compounds derived from this scaffold have been investigated for their potential to inhibit acetylcholinesterase (AChE) and β-amyloid aggregation, both crucial targets in Alzheimer's disease research.

- Inhibition Studies : Some derivatives have shown dual inhibition capabilities against AChE and amyloid aggregation, which are significant in the context of Alzheimer's disease treatment. For instance, specific compounds demonstrated IC50 values of around 3 μM against AChE .

Antimicrobial Properties

The antimicrobial properties of chromene derivatives are also noteworthy. Various studies have indicated that these compounds can exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : Compounds similar to 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol have been evaluated against several bacterial strains, including resistant pathogens. Results showed promising activity against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

| Compound C | P. aeruginosa | 64 μg/mL |

Synthesis and Structural Modifications

The synthesis of chromene derivatives often involves various organic reactions such as aldol condensation and Michael addition. Recent advancements have introduced environmentally friendly methods for synthesizing these compounds with high yields and selectivity.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Key Observations:

Aminomethyl vs.

Hydroxyl Position: The phenolic -OH at C8 distinguishes the target compound from analogs like 6-[3-(dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one (C7 -OH), which may alter redox behavior or metal chelation efficiency .

Synthetic Flexibility: The aminomethyl group can be introduced via boronic acid-catalyzed reactions (as in Goswami et al. ) or Mannich reactions, whereas bulkier substituents (e.g., acryloyl groups) require multi-step acylation .

Biological Activity

2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol is a derivative of the chromene family, which has garnered attention due to its diverse biological activities. This compound is structurally related to Mannich bases, known for their medicinal properties. The following article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol features a chromene backbone with an aminomethyl group that enhances its reactivity and biological activity. The structural formula can be represented as follows:

This structure is crucial for understanding its interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives in cancer therapy. For instance, compounds similar to 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic activity of several Mannich bases against human cancer cell lines including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). The results indicated that many derivatives exhibited IC50 values less than 30 µg/mL, comparable to standard chemotherapeutics like etoposide .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol | MDA-MB-231 | <30 |

| 6-bromo derivative | MCF-7 | 3.46–18.76 |

| Etoposide | MCF-7 | Reference |

- Mechanism of Action : Research indicates that chromene derivatives induce apoptosis and cell cycle arrest through mechanisms involving the modulation of key proteins such as CDK4 and Bcl-2. These findings suggest that 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol may similarly affect these pathways .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have been extensively studied. For example, derivatives exhibiting activity against various bacterial strains were reported to target multi-drug resistant bacteria effectively.

Key Findings

- Inhibitory Effects : Compounds derived from the chromene scaffold have shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol | Staphylococcus aureus | Effective |

| 6-methoxy derivative | Escherichia coli | Significant |

Other Biological Activities

Beyond anticancer and antimicrobial effects, 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol exhibits various other biological activities:

- Antioxidant Activity : Chromene derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative stress.

- Anticonvulsant Effects : Some studies suggest that compounds within this class may also exhibit anticonvulsant properties by modulating neurotransmitter systems .

Structure–Activity Relationship (SAR)

The biological activity of 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol is influenced by its structural characteristics:

Q & A

Q. What are the optimal synthetic routes for 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Routes : Start with a chromene core (e.g., 3,4-dihydro-2H-chromen-8-ol) and introduce the aminomethyl group via reductive amination or nucleophilic substitution. For example, react the chromenol with formaldehyde and ammonia under controlled pH (6–7) to avoid over-alkylation .

- Condition Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may improve regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purification : Employ column chromatography (silica gel, gradient elution with methanol/dichloromethane) or recrystallization (ethanol/water) to isolate the compound. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers confirm the structural integrity of 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H-NMR : Identify the chromenol aromatic protons (δ 6.5–7.5 ppm), the dihydrofuran ring protons (δ 2.5–3.5 ppm), and the aminomethyl group (δ 1.8–2.2 ppm for -CH₂-NH₂). Use DEPT-135 to distinguish CH₂ groups .

- ¹³C-NMR : Assign the carbonyl carbon (δ 170–175 ppm for the chromenone) and the aminomethyl carbon (δ 40–45 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with accurate mass matching the molecular formula (C₁₀H₁₃NO₂). High-resolution MS (HRMS) can resolve isotopic patterns .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Target Selection : Prioritize assays based on structural analogs. For example, chromenol derivatives often exhibit neuroprotective or antimicrobial activity. Test against acetylcholinesterase (AChE) for neurological targets or Gram-positive bacteria (e.g., S. aureus) .

- Dose-Response Analysis : Use a 96-well plate format with serial dilutions (1 nM–100 µM). For AChE inhibition, measure absorbance at 412 nm (Ellman’s method). IC₅₀ values < 10 µM warrant further study .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol?

Methodological Answer:

- Chiral Resolution : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis. Alternatively, use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) post-synthesis .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one enantiomer via asymmetric catalysis. Palladium-BINAP complexes have shown success in similar systems .

Q. What strategies mitigate stability issues (e.g., oxidation, hydrolysis) during long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Store lyophilized samples at -20°C under argon. For solutions, use anhydrous DMSO (stability >6 months at -80°C). Avoid aqueous buffers with pH >8 to prevent aminomethyl group hydrolysis .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS to identify vulnerable sites (e.g., chromenol ring oxidation) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis : Modify the aminomethyl group (e.g., replace with -CH₂-NHMe) or introduce electron-withdrawing groups (e.g., -NO₂) on the chromenol ring. Compare with analogs lacking the dihydrofuran ring .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., AChE PDB: 4EY7). Use QSAR to correlate logP, polar surface area, and IC₅₀ values .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Control for impurities via HPLC (≥95% purity threshold) .

- Meta-Analysis : Pool data from multiple replicates and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test). Consider batch effects (e.g., solvent lot variations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.